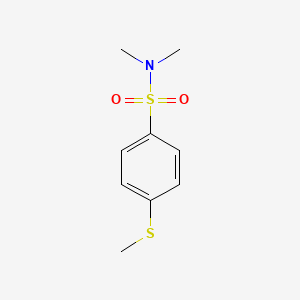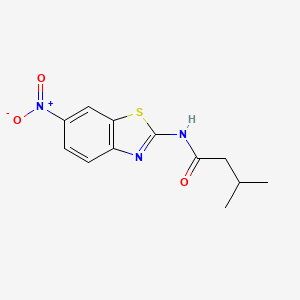
1-acetyl-4-(2-nitrobenzyl)piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-acetyl-4-(2-nitrobenzyl)piperazine is a chemical compound that has been widely studied in the field of medicinal chemistry due to its potential applications as a drug candidate. This molecule is a piperazine derivative that has been shown to exhibit a variety of biological activities, including antiviral, antibacterial, and anticancer properties. In
作用机制
The mechanism of action of 1-acetyl-4-(2-nitrobenzyl)piperazine is not fully understood, but studies have suggested that it may act through multiple pathways. One proposed mechanism is through the inhibition of enzymes involved in viral replication or bacterial cell wall synthesis. Another proposed mechanism is through the disruption of cell membranes, leading to cell death.
Biochemical and Physiological Effects:
Studies have shown that 1-acetyl-4-(2-nitrobenzyl)piperazine can have a variety of biochemical and physiological effects. For example, this compound has been found to induce apoptosis (programmed cell death) in cancer cells, suggesting that it may have potential as an anticancer agent. In addition, 1-acetyl-4-(2-nitrobenzyl)piperazine has been shown to reduce inflammation in animal models, indicating that it may have anti-inflammatory properties.
实验室实验的优点和局限性
One advantage of using 1-acetyl-4-(2-nitrobenzyl)piperazine in lab experiments is its broad range of biological activities. This compound has been shown to exhibit antiviral, antibacterial, anticancer, and anti-inflammatory properties, making it a versatile tool for researchers. However, one limitation is that the mechanism of action is not fully understood, which could make it difficult to optimize its use in certain applications.
未来方向
There are several potential future directions for research related to 1-acetyl-4-(2-nitrobenzyl)piperazine. One area of interest is the development of more potent derivatives of this compound that can be used as drug candidates. Another area of research could focus on elucidating the mechanism of action and identifying specific targets for this compound. Finally, there is potential for 1-acetyl-4-(2-nitrobenzyl)piperazine to be used in combination with other drugs or therapies to enhance their efficacy.
合成方法
1-acetyl-4-(2-nitrobenzyl)piperazine can be synthesized through a series of chemical reactions. One common method involves the reaction of 2-nitrobenzaldehyde with piperazine in the presence of acetic anhydride and a catalyst. The resulting product is then purified through recrystallization to obtain the final compound.
科学研究应用
1-acetyl-4-(2-nitrobenzyl)piperazine has been the subject of numerous scientific studies due to its potential as a drug candidate. One area of research has focused on its antiviral properties, particularly against the human immunodeficiency virus (HIV). Studies have shown that this compound can inhibit the replication of HIV by targeting the viral integrase enzyme.
In addition to its antiviral properties, 1-acetyl-4-(2-nitrobenzyl)piperazine has also been shown to exhibit antibacterial activity against a variety of bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). This compound has been found to disrupt bacterial cell membranes, leading to cell death.
属性
IUPAC Name |
1-[4-[(2-nitrophenyl)methyl]piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O3/c1-11(17)15-8-6-14(7-9-15)10-12-4-2-3-5-13(12)16(18)19/h2-5H,6-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWCOVLQYOTVGRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)CC2=CC=CC=C2[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-chloro-N-({[2-(4-morpholinyl)ethyl]amino}carbonothioyl)benzamide](/img/structure/B5815839.png)

![N-[4-(aminosulfonyl)phenyl]-3-(5-ethyl-2-furyl)propanamide](/img/structure/B5815842.png)

![N'-[(5-chloro-2-methoxybenzoyl)oxy]-3-nitrobenzenecarboximidamide](/img/structure/B5815857.png)

![methyl 4-{2-[(2-furylmethyl)amino]-2-oxoethoxy}benzoate](/img/structure/B5815898.png)
![N-(1-benzyl-1H-pyrazol-3-yl)-3-[(4-chlorophenoxy)methyl]benzamide](/img/structure/B5815902.png)

![4-benzyl-2-methyl[1,2,4]triazino[2,3-a]benzimidazol-3(4H)-one](/img/structure/B5815914.png)

![N-[2-(4-isobutyryl-1-piperazinyl)phenyl]-2-furamide](/img/structure/B5815930.png)
![4-(dipropylamino)benzaldehyde (8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B5815936.png)
